2,2,3,3,4,4,4-heptafluoro-N-(3-{[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]methyl}-3,5,5-trimethylcyclohexyl)butanamide
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Overview
Description
2,2,3,3,4,4,4-HEPTAFLUORO-N~1~-(3-{[(2,2,3,3,4,4,4-HEPTAFLUOROBUTANOYL)AMINO]METHYL}-3,5,5-TRIMETHYLCYCLOHEXYL)BUTANAMIDE is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Preparation Methods
The synthesis of 2,2,3,3,4,4,4-HEPTAFLUORO-N~1~-(3-{[(2,2,3,3,4,4,4-HEPTAFLUOROBUTANOYL)AMINO]METHYL}-3,5,5-TRIMETHYLCYCLOHEXYL)BUTANAMIDE involves several steps:
Starting Materials: The synthesis begins with the preparation of 2,2,3,3,4,4,4-heptafluorobutanoic acid and 3,5,5-trimethylcyclohexylamine.
Reaction Conditions: The heptafluorobutanoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with 3,5,5-trimethylcyclohexylamine to form the amide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2,2,3,3,4,4,4-HEPTAFLUORO-N~1~-(3-{[(2,2,3,3,4,4,4-HEPTAFLUOROBUTANOYL)AMINO]METHYL}-3,5,5-TRIMETHYLCYCLOHEXYL)BUTANAMIDE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Substitution: The fluorine atoms in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions (OH-) replace the fluorine atoms.
Scientific Research Applications
2,2,3,3,4,4,4-HEPTAFLUORO-N~1~-(3-{[(2,2,3,3,4,4,4-HEPTAFLUOROBUTANOYL)AMINO]METHYL}-3,5,5-TRIMETHYLCYCLOHEXYL)BUTANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties required in various industrial applications.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,4-HEPTAFLUORO-N~1~-(3-{[(2,2,3,3,4,4,4-HEPTAFLUOROBUTANOYL)AMINO]METHYL}-3,5,5-TRIMETHYLCYCLOHEXYL)BUTANAMIDE involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways: It may affect various biochemical pathways, including those involved in cell signaling and metabolism, leading to changes in cellular functions.
Comparison with Similar Compounds
2,2,3,3,4,4,4-HEPTAFLUORO-N~1~-(3-{[(2,2,3,3,4,4,4-HEPTAFLUOROBUTANOYL)AMINO]METHYL}-3,5,5-TRIMETHYLCYCLOHEXYL)BUTANAMIDE can be compared with other similar fluorinated compounds:
2,2,3,3,4,4,4-Heptafluoro-1-butanol: This compound is used in the synthesis of fluorinated polymers and has similar chemical properties due to the presence of multiple fluorine atoms.
2,2,3,3,4,4,4-Heptafluorobutylamine: Another fluorinated compound with applications in materials science and chemical synthesis.
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Used in the production of specialty polymers with unique properties.
Properties
Molecular Formula |
C18H20F14N2O2 |
---|---|
Molecular Weight |
562.3 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-N-[[5-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-1,3,3-trimethylcyclohexyl]methyl]butanamide |
InChI |
InChI=1S/C18H20F14N2O2/c1-11(2)4-8(34-10(36)14(21,22)16(25,26)18(30,31)32)5-12(3,6-11)7-33-9(35)13(19,20)15(23,24)17(27,28)29/h8H,4-7H2,1-3H3,(H,33,35)(H,34,36) |
InChI Key |
BSWAZZZBWQKTQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(C)CNC(=O)C(C(C(F)(F)F)(F)F)(F)F)NC(=O)C(C(C(F)(F)F)(F)F)(F)F)C |
Origin of Product |
United States |
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